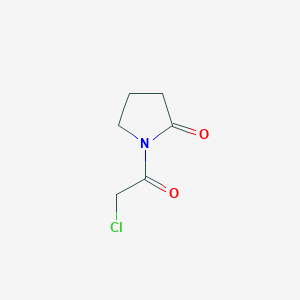

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Übersicht

Beschreibung

1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAP) is an organic compound that belongs to the class of pyrrolidinones, which are heterocyclic compounds containing a five-member ring with nitrogen and oxygen atoms. CAP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new drugs, as it can be used to synthesize derivatives of active pharmaceutical ingredients (APIs). CAP has a wide range of applications, including in the synthesis of antibiotics, antimalarials, anti-inflammatory agents, and anticancer agents.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolidine Derivatives

1-(2-Chloro-acetyl)-pyrrolidin-2-one serves as a crucial intermediate in the synthesis of pyrrolidine derivatives, showcasing its importance in organic synthesis. For instance, it has been utilized in the experimental and theoretical studies for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, which are stabilized by an intramolecular hydrogen bond and have potential applications in medicinal chemistry (Nguyen et al., 2022). This highlights its role in creating structurally complex and biologically relevant molecules.

Role in Aroma Compound Synthesis

Interestingly, this compound is also involved in the synthesis of key aroma components such as 2-acetyl-1-pyrroline, which is significant in imparting the characteristic flavor to aromatic rice and other food products. The synthesis of such aroma compounds emphasizes the chemical's utility in enhancing food quality and consumer appeal (Routray & Rayaguru, 2018).

Formation of Pyrrole and Pyrrole Derivatives

Pyrrolidin-2-ones, like this compound, are fundamental in the preparation of pyrrole and its derivatives, which are essential structural units in many biological molecules, including heme and chlorophyll. These compounds find applications in various fields, including pharmaceuticals and material science, due to their aromatic character and potential for forming conducting polymers (Anderson & Liu, 2000).

Application in Medicinal Chemistry

Moreover, derivatives of this compound have been synthesized and evaluated for their biological activities, showcasing the versatility of this compound in the development of new therapeutic agents. For example, the synthesis of vildagliptin, a therapeutic agent, utilizes (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile, demonstrating the compound's critical role in the pharmaceutical industry (Chun-min, 2015).

Wirkmechanismus

Target of Action

The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .

Pharmacokinetics

The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.

Result of Action

The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Eigenschaften

IUPAC Name |

1-(2-chloroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390296 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43170-60-1 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)

![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)